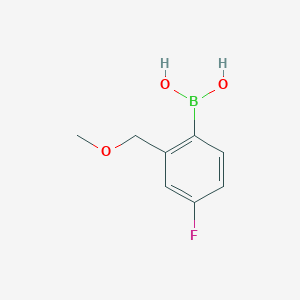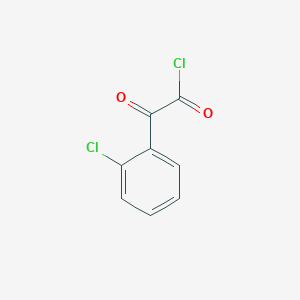
3-Hydroxy-5-nitrophenylboronic acid
Vue d'ensemble
Description
3-Hydroxy-5-nitrophenylboronic acid is a boronic acid derivative with the molecular formula C6H6BNO5 and a molecular weight of 182.93 . It is used in various fields of research and industry.
Synthesis Analysis
The synthesis of boronic acids like this compound often relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring with a boronic acid group and a nitro group attached to it .
Chemical Reactions Analysis
Boronic acids, including this compound, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in cross-coupling reactions .
Physical And Chemical Properties Analysis
Mécanisme D'action
3-Hydroxy-5-nitrophenylboronic acid is an electrophile that can act as a proton acceptor in organic reactions. It reacts with nucleophiles such as amines, alcohols, and carboxylic acids to form boronic esters. These boronic esters can then be used as intermediates in a variety of organic reactions.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have a protective effect against oxidative stress in cells, and to be an effective inhibitor of the enzyme acetylcholinesterase. It has also been found to have anti-inflammatory and antioxidant effects, and to be a potent inhibitor of the enzyme xanthine oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
3-Hydroxy-5-nitrophenylboronic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, this compound also has some limitations. It is highly soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic at high concentrations and should be handled with caution.
Orientations Futures
There are several potential future directions for research involving 3-Hydroxy-5-nitrophenylboronic acid. These include further studies on its biochemical and physiological effects, as well as its potential use as a catalyst for organic reactions. Additionally, research could be conducted to explore its potential use in the synthesis of new compounds, and its potential use as a drug delivery system. Other potential future directions include research on its potential use in the detection of metals, and its potential use in the synthesis of polymers and other materials.
Applications De Recherche Scientifique
3-Hydroxy-5-nitrophenylboronic acid has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent for the synthesis of fluorinated compounds, and as a tool for studying the mechanism of enzyme-catalyzed reactions. It has also been used to study the kinetics of organic reactions, and to study the effects of metal ions on organic reactions.
Safety and Hazards
3-Hydroxy-5-nitrophenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Propriétés
IUPAC Name |
(3-hydroxy-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOUWIYCKIKPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)O)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659392 | |
| Record name | (3-Hydroxy-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
737001-07-9 | |
| Record name | B-(3-Hydroxy-5-nitrophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=737001-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Hydroxy-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1387547.png)

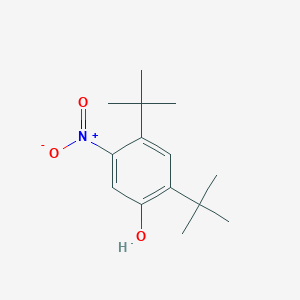

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate](/img/structure/B1387555.png)

![[(4-Methoxyphenyl)methyl] hydrogen (4-hydroxyphenyl)malonate](/img/structure/B1387560.png)
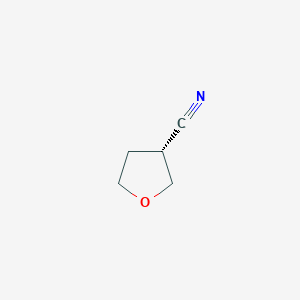

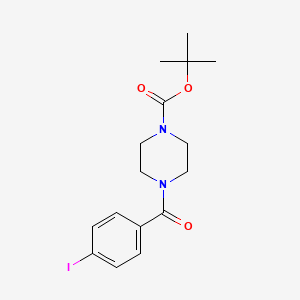

![({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B1387567.png)
